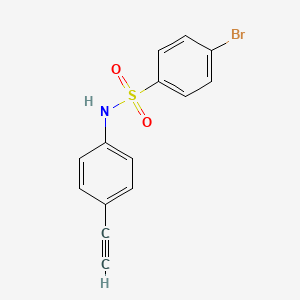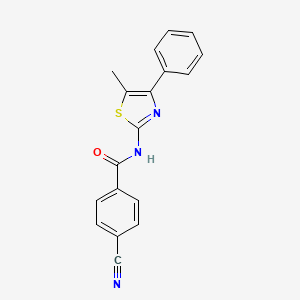
(E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide, also known as MTSES, is a sulfhydryl-specific reagent that is widely used in scientific research. It is a small molecule that can modify cysteine residues in proteins, which can alter their structure and function.
作用機序
(E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide modifies cysteine residues by reacting with the thiol group (-SH) of the cysteine. This reaction forms a covalent bond between (E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide and the cysteine residue, which can alter the structure and function of the protein. The modification of cysteine residues by (E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide is reversible, which allows researchers to study the effects of this modification on the protein.
Biochemical and Physiological Effects:
The modification of cysteine residues by (E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide can have a wide range of biochemical and physiological effects. For example, the modification of cysteine residues in ion channels can alter ion channel activity, which can affect the function of cells and tissues. The modification of cysteine residues in enzymes can alter enzyme activity, which can affect metabolic pathways in cells. The modification of cysteine residues in signaling proteins can alter signaling pathways, which can affect cellular responses to stimuli.
実験室実験の利点と制限
(E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues, which allows researchers to modify cysteine residues in proteins inside cells. It is also a reversible modification, which allows researchers to study the effects of this modification on the protein. However, there are also limitations to using (E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide in lab experiments. For example, the modification of cysteine residues by (E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide can be non-specific, which can lead to unintended modifications of other amino acids in the protein. Additionally, the modification of cysteine residues by (E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide can be toxic to cells at high concentrations, which can limit the use of (E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide in some experiments.
将来の方向性
There are several future directions for research on (E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide. One area of research is to develop more specific sulfhydryl-specific reagents that can modify cysteine residues without modifying other amino acids in the protein. Another area of research is to investigate the effects of cysteine modifications on protein-protein interactions, which can affect cellular signaling pathways. Additionally, researchers can investigate the effects of (E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide on different types of proteins, such as membrane proteins, which can have different properties than soluble proteins. Finally, researchers can investigate the use of (E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide in vivo, which can provide insights into the role of cysteine modifications in biological processes.
合成法
(E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide can be synthesized by reacting 2-(4-methylphenyl)ethenesulfonyl chloride with N-(1,1-dioxothiolan-3-yl)amine in the presence of a base. The reaction produces (E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide as a white solid with a purity of over 95%. This synthesis method is relatively simple and has been used by many researchers to produce (E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide for their experiments.
科学的研究の応用
(E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide has been used in a wide range of scientific research applications. One of the most common uses of (E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide is to study the role of cysteine residues in proteins. By modifying cysteine residues with (E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide, researchers can investigate how these modifications affect the structure and function of the protein. (E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide has also been used to study the activity of ion channels, which are proteins that allow ions to flow in and out of cells. By modifying cysteine residues in ion channels with (E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide, researchers can investigate how these modifications affect ion channel activity.
特性
IUPAC Name |
(E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S2/c1-11-2-4-12(5-3-11)6-9-20(17,18)14-13-7-8-19(15,16)10-13/h2-6,9,13-14H,7-8,10H2,1H3/b9-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANFMSWEUXDYMU-RMKNXTFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-Tert-butylbenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2401004.png)
![3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2401006.png)

![(2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide](/img/structure/B2401008.png)
![1-(4-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-ethanone](/img/structure/B2401009.png)





![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2401021.png)
![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2401023.png)
